(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
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Overview
Description
(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a cyano group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of 4-ethylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, under basic conditions.
Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.
Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium cyanide, vinyl bromide.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Amines and other reduced forms of the original compound.
Substituted Derivatives: Compounds with different functional groups replacing the original cyano or thiazole groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The cyano group and thiazole ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide: Similar structure with a methoxy group instead of an ethyl group.
(Z)-N-(4-((2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
The uniqueness of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. The presence of the ethyl group may influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-3-16-4-6-17(7-5-16)21-14-28-22(26-21)18(12-23)13-24-19-8-10-20(11-9-19)25-15(2)27/h4-11,13-14,24H,3H2,1-2H3,(H,25,27)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKUJQQHWVIUGF-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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